Alosetron hydrochloride is a potent and highly selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist. [] It is classified as a serotonin receptor antagonist, specifically targeting the 5-HT3 subtype. [, ] Alosetron plays a significant role in scientific research as a pharmacological tool for investigating the role of 5-HT3 receptors in various physiological and pathological processes, particularly in the gastrointestinal tract. [, , , ]
Alosetron is a medication primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. It acts as a selective antagonist of the serotonin 5-HT3 receptor, which plays a crucial role in gastrointestinal motility and secretion. The chemical structure of alosetron is identified as 2,3,4,5-tetrahydro-5-methyl-2-((5-methyl-1H-imidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one hydrochloride, and it is marketed under the trade name LOTRONEX® in the United States .
Alosetron belongs to the class of drugs known as serotonin receptor antagonists. Specifically, it is classified as a small molecule drug that has been approved for medical use but has also faced withdrawal from the market due to safety concerns in certain populations . Its mechanism of action involves inhibiting the 5-HT3 receptors located in the gastrointestinal tract, which helps reduce bowel movement frequency and improve stool consistency.
Another approach utilizes 4-hydroxymethyl-5-methylimidazole under acidic conditions (using hydrochloric acid or sulfonic acids) to react with the aforementioned indole compound. This method has been recognized for its industrial viability and higher yield potential . The reaction typically occurs at temperatures ranging from 70°C to 200°C, with optimal conditions around 100°C to 150°C.
Alosetron's molecular formula is , with a molecular weight of approximately 294.35 g/mol. The structural characteristics include:
The three-dimensional structure can be represented using various chemical drawing software or databases for detailed visualization .
Alosetron undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are crucial for ensuring the efficacy and safety of alosetron as a pharmaceutical agent .
The mechanism by which alosetron exerts its therapeutic effects involves:
Alosetron exhibits several notable physical and chemical properties:
These properties are essential for understanding alosetron's behavior in biological systems and its pharmacokinetics .
The evolution of serotonergic agents revolutionized gastrointestinal (GI) pharmacotherapy, with serotonin (5-hydroxytryptamine, 5-HT) identified as a critical modulator of gut-brain axis signaling. Early research established that >90% of the body's serotonin resides in enterochromaffin cells, influencing peristalsis, secretion, and visceral sensation [1] [6]. This understanding catalyzed the development of receptor-targeted agents, culminating in alosetron's landmark FDA approval in 2000 as the first 5-HT₃ antagonist for diarrhea-predominant irritable bowel syndrome (IBS-D) in women [1] [5]. Its withdrawal within months due to rare ischemic colitis events and subsequent restricted reintroduction (2002) marked a pivotal regulatory milestone, establishing the first risk management program for GI therapeutics [3] [5]. This trajectory underscores the complex interplay between serotonin pathway modulation and functional GI disorder management.
Table 1: Evolution of Key Serotonergic Agents in GI Therapeutics
Agent | Target Receptor | Primary Indication | Development Timeline |
---|---|---|---|
Cisapride | 5-HT₄ agonist | GERD, gastroparesis | 1980s-2000 (withdrawn) |
Alosetron | 5-HT₃ antagonist | IBS-D (female) | 2000 (approved) |
Tegaserod | 5-HT₄ partial agonist | IBS-C | 2002-2007 (withdrawn) |
Ramosetron | 5-HT₃ antagonist | IBS-D (Asia) | 2008 (Japan) |
Alosetron (C₁₇H₁₈N₄O) is a potent and selective antagonist of the 5-HT₃ receptor, a ligand-gated ion channel predominantly localized on enteric neurons and vagal afferents. Its imidazole-derived structure confers high binding affinity (Kᵢ = 0.32 nM), with >1,000-fold selectivity over other serotonin receptors (5-HT₁c, 5-HT₂) and negligible activity at histaminergic or adrenergic sites [1] [8] [10]. Mechanistically, alosetron blocks serotonin-induced cation influx (Na⁺, Ca²⁺), interrupting key neuroenteric pathways:
Pharmacokinetic properties include rapid absorption (Tₘₐₓ = 1 hour), moderate bioavailability (50–60%), and extensive hepatic metabolism via CYP1A2, CYP2C9, and CYP3A4 isoenzymes. Its plasma concentration exhibits gender dimorphism, being 30–50% lower in males than females at equivalent doses—a factor influencing its gender-specific efficacy [1] [3].
Table 2: Pharmacodynamic and Kinetic Profile of Alosetron
Parameter | Characteristic | Clinical Relevance |
---|---|---|
Receptor affinity | 5-HT₃ Kᵢ = 0.32 nM | High target specificity |
Selectivity ratio | >1,000 vs. 5-HT₁c/5-HT₂ | Minimal off-target effects |
Bioavailability | 50–60% (reduced 25% with food) | Predictable absorption |
Metabolism | CYP1A2 > CYP2C9 > CYP3A4 | Affected by CYP1A2 inhibitors (fluvoxamine) |
Gender disparity | Plasma conc. 30–50% lower in males | Basis for female-specific indication |
Alosetron redefined IBS-D management by demonstrating that precision receptor antagonism could concurrently address multiple symptomatologic domains. Clinical trials established its efficacy in women with severe IBS-D refractory to conventional therapy (e.g., loperamide, dietary modification), with 45–59% achieving composite responder status per FDA endpoints versus 30–45% on placebo [4] [5]. Key therapeutic effects include:
Alosetron’s reintroduction under a risk management program established a precedent for precision prescribing in high-need subsets, influencing subsequent drug development (e.g., ramosetron in Asia, eluxadoline) [5] [8]. Its legacy persists in guidelines positioning 5-HT₃ antagonists as second-line therapy for severe IBS-D unresponsive to first-line interventions.
Table 3: Clinical Response Profile in IBS-D Patients
Symptom Domain | Response Rate (%) | Magnitude of Improvement vs. Baseline | Mechanistic Basis |
---|---|---|---|
Abdominal pain | 55–62% | 30–40% reduction in VAS scores | Visceral afferent desensitization |
Stool consistency | 60–68% | 50% reduction in type 6/7 stools | Normalized colonic transit & secretion |
Fecal urgency | 45–51% | 3.2-fold increase in urgency-free days | Reduced rectal sensitivity |
Global symptom relief | 45–59% (composite) | 1.55 RR vs. placebo (95% CI:1.4–1.72) | Multifactorial neuromodulation |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7